molecular formula C11H19NO6 B558311 Boc-glu(ome)-OH CAS No. 45214-91-3

Boc-glu(ome)-OH

Cat. No.: B558311
CAS No.: 45214-91-3
M. Wt: 261.27 g/mol
InChI Key: OHYMUFVCRVPMEY-ZETCQYMHSA-N
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Description

Boc-glu(ome)-OH, also known as (S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protected form of glutamic acid, where the carboxyl group is protected by a tert-butoxycarbonyl group and the amino group is protected by a methoxy group. This compound is valuable in organic synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(ome)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the reaction of glutamic acid with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This reaction results in the formation of the tert-butoxycarbonyl-protected glutamic acid. Subsequently, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-glu(ome)-OH undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Glutamic acid.

    Deprotection: Free amino acid.

    Substitution: Substituted derivatives of glutamic acid.

Scientific Research Applications

Boc-glu(ome)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where it serves as a protected form of glutamic acid.

    Biochemical Research: It is used in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: It is employed in the design and synthesis of pharmaceutical compounds.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-glu(ome)-OH involves its role as a protected amino acid derivative. In peptide synthesis, the tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The methoxy group provides additional stability and protection to the molecule. Upon deprotection, the free amino acid can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Boc-ala-OH: Boc-protected alanine.

    Boc-lys-OH: Boc-protected lysine.

    Boc-asp-OH: Boc-protected aspartic acid.

Uniqueness

Boc-glu(ome)-OH is unique due to its specific protection pattern, which provides stability and reactivity in peptide synthesis. The presence of both the tert-butoxycarbonyl and methoxy groups allows for selective reactions and easy deprotection, making it a valuable tool in organic synthesis and biochemical research .

Properties

IUPAC Name

(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMUFVCRVPMEY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427018
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-91-3
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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